molecular formula C9H10O4 B129565 3,4-Dimethoxy-5-hydroxybenzaldehyde CAS No. 29865-90-5

3,4-Dimethoxy-5-hydroxybenzaldehyde

Cat. No. B129565
CAS RN: 29865-90-5
M. Wt: 182.17 g/mol
InChI Key: NVLTWXMZECWWPC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-hydroxybenzaldehyde is a natural product found in Zanthoxylum piperitum . It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . It is also known by other names such as 3-Hydroxy-4,5-dimethoxybenzaldehyde, 5-Hydroxy-3,4-dimethoxybenzaldehyde, and 5-Hydroxyveratraldehyde .


Synthesis Analysis

The synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde can be achieved in three steps from vanillin, with the key step being a copper-catalyzed hydrolysis of 5-bromovanillin to give 4,5-dihydroxy-3-methoxybenzaldehyde .


Molecular Structure Analysis

The IUPAC name for 3,4-Dimethoxy-5-hydroxybenzaldehyde is 3-hydroxy-4,5-dimethoxybenzaldehyde . The InChI is 1S/C9H10O4/c1-12-8-4-6 (5-10)3-7 (11)9 (8)13-2/h3-5,11H,1-2H3 and the InChIKey is NVLTWXMZECWWPC-UHFFFAOYSA-N . The Canonical SMILES is COC1=CC (=CC (=C1OC)O)C=O .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-5-hydroxybenzaldehyde has a molecular weight of 182.17 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 182.05790880 g/mol .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

  • 3,4-Dimethoxy-5-hydroxybenzaldehyde has been utilized in the synthesis of metal complexes, particularly involving Cr(III), Fe(III), Co(II), and Ni(II). These compounds have been characterized for their optical absorption properties, revealing information about their geometrics and potential applications in material science (Mekkey, Mal, & Kadhim, 2020).

Catalysis and Chemical Reactions

  • It has been employed in various chemical reactions, such as hydrocyanation processes. This is important for understanding the stereoselective synthesis of complex organic molecules (Kim & Jackson, 1994).
  • Cerium complexes with 3,4-Dimethoxy-5-hydroxybenzaldehyde derivatives have been shown to be effective catalysts for the oxidation of cresols, offering potential in organic synthesis and industrial processes (Yoshikuni, 2002).

Electrocatalysis and Material Science

  • In material science, particularly in electrocatalysis, 3,4-Dimethoxy-5-hydroxybenzaldehyde has been utilized to study the oxidation of NADH, which is significant in the development of biosensors and electrocatalytic devices (Pariente, Lorenzo, & Abruña, 1994).

Synthesis of Complex Organic Molecules

  • The compound has been pivotal in synthesizing various derivatives, such as 3,4-Dimethoxy-4′-hydroxychalcone, through processes like Claisen-Schmidt condensation. This showcases its role in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Xiangdana, 2012).

Tyrosinase Inhibitors and Medicinal Chemistry

  • In medicinal chemistry, derivatives of 3,4-Dimethoxy-5-hydroxybenzaldehyde have been explored as tyrosinase inhibitors, indicating its potential application in treatments for conditions like hyperpigmentation or for cosmetic purposes (Yi et al., 2010).

Crystallography and Molecular Structure Analysis

  • The compound has been used in crystallography studies to understand the molecular structures and properties of organic compounds, thus aiding in the design of new materials and drugs (Krygowski et al., 1998).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

3-hydroxy-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTWXMZECWWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183978
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-5-hydroxybenzaldehyde

CAS RN

29865-90-5
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
JE Ellis, SR Lenger - Synthetic communications, 1998 - Taylor & Francis
A Convenient Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde Page 1 SIII A CONVENIENT SYNTHESIS OF 3,4-DIMETHOXY-5-HYDROXY BENZALDEHYDE James E …
Number of citations: 42 www.tandfonline.com
M IINUMA, T TANAKA, K ITO… - Chemical and …, 1987 - jstage.jst.go.jp
(1-4), C-2', 3', 4', 5, 6', 7, 8 (5), C-2', 3, 4', 5, 5', 6, 7 (6-11) and C-2', 3, 4', 5, 5', 7, 8 (12) were synthesized to confirm the structure of NAS-3 and to investigate the spectral properties of the …
Number of citations: 17 www.jstage.jst.go.jp
TJ Tschaplinski, RF Standaert, NL Engle… - Biotechnology for …, 2012 - Springer
Background Down-regulation of the caffeic acid 3-O-methyltransferase EC 2.1.1.68 (COMT) gene in the lignin biosynthetic pathway of switchgrass (Panicum virgatum) resulted in cell …
Number of citations: 99 link.springer.com
C Höltke, A von Wallbrunn, K Kopka… - Bioconjugate …, 2007 - ACS Publications
A novel fluorescent photoprobe for the imaging of endothelin A receptors (ET A R) was developed. Based on the nonpeptidyl, high-affinity, and selective ET A R antagonist 3-benzo[1,3]…
Number of citations: 40 pubs.acs.org
CG Mortimer, G Wells, JP Crochard… - Journal of Medicinal …, 2006 - ACS Publications
A series of new 2-phenylbenzothiazoles has been synthesized on the basis of the discovery of the potent and selective in vitro antitumor properties of 2-(3,4-dimethoxyphenyl)-5-…
Number of citations: 555 pubs.acs.org
GH Choi, JH Ro, BJ Park, DY Lee… - Journal of Applied …, 2016 - koreascience.kr
Plant growth regulator is an essential pesticide to date while the available active ingredient is not well understood unlike fungicide, insecticide and herbicide. This study was aimed to …
Number of citations: 12 koreascience.kr
CV Owens Jr, C Lambright, M Cardon… - … and Chemistry: An …, 2006 - Wiley Online Library
The present study evaluated both diesel fuel exhaust and biomass (wood) burn extracts for androgen receptor–mediated activity using MDA‐kb2 cells, which contain an androgen‐…
Number of citations: 14 setac.onlinelibrary.wiley.com
C Vanucci-Bacqué, C Camare, C Carayon… - Bioorganic & medicinal …, 2016 - Elsevier
A series of bis-hydrazones derived from diaryl and diaryl ether hydroxybenzaldehyde frames 1 and 2 have been synthesized as potential antioxidant and antiangiogenic agents, two …
Number of citations: 12 www.sciencedirect.com
WC Patt, XM Cheng, JT Repine, C Lee… - Journal of medicinal …, 1999 - ACS Publications
Continued development around our ET A -selective endothelin (ET) antagonist 1 (CI-1020) has led to the synthesis of analogues with improved aqueous solubility profiles. Poor …
Number of citations: 24 pubs.acs.org
LP Lv, GT Tong, T Feng, L Han… - … für Kristallographie-New …, 2014 - degruyter.com
Crystal structure of (E)-methyl-N'-(3,5-dimethoxy-4-hydroxybenzylidene) hydrazinecarboxylate, C11H14N2O5 Page 1 Crystal structure of (E)-methyl-N'-(3,5-dimethoxy-4-…
Number of citations: 3 www.degruyter.com

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